Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate
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Overview
Description
Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate is a synthetic organic compound with the molecular formula C15H15NO7 It is a derivative of propenoic acid and features an acetamido group and two acetoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diacetoxybenzaldehyde and methyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 3,4-diacetoxybenzaldehyde and methyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Acetylation: The intermediate compound is then acetylated using acetic anhydride and a catalyst like pyridine to introduce the acetoxy groups.
Amidation: Finally, the compound undergoes amidation with acetamide in the presence of a dehydrating agent such as phosphorus oxychloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid: A closely related compound with similar structural features.
3,4-Diacetoxyphenylacetic acid: Another derivative of phenylacetic acid with acetoxy groups.
N-Acetyl-3,4-diacetoxyphenylalanine: A derivative of phenylalanine with acetoxy groups.
Uniqueness
Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido and acetoxy groups make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl (Z)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7/c1-9(18)17-13(16(21)22-4)7-12-5-6-14(23-10(2)19)15(8-12)24-11(3)20/h5-8H,1-4H3,(H,17,18)/b13-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOWSRTYMGLZOV-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC(=C(C=C1)OC(=O)C)OC(=O)C)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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